Cas no 2416233-72-0 (N-(Difluoromethylidene)carbamoyl bromide)

N-(Difluoromethylidene)carbamoyl bromide Chemical and Physical Properties
Names and Identifiers
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- 2416233-72-0
- EN300-26666614
- N-(Difluoromethylidene)carbamoyl bromide
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- MDL: MFCD32668729
- Inchi: 1S/C2BrF2NO/c3-1(7)6-2(4)5
- InChI Key: KFYQJXDJXUPMOE-UHFFFAOYSA-N
- SMILES: BrC(/N=C(\F)/F)=O
Computed Properties
- Exact Mass: 170.91313g/mol
- Monoisotopic Mass: 170.91313g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.4Ų
N-(Difluoromethylidene)carbamoyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26666614-10.0g |
N-(difluoromethylidene)carbamoyl bromide |
2416233-72-0 | 95% | 10g |
$4667.0 | 2023-05-30 | |
Enamine | EN300-26666614-0.25g |
N-(difluoromethylidene)carbamoyl bromide |
2416233-72-0 | 95% | 0.25g |
$538.0 | 2023-09-12 | |
Enamine | EN300-26666614-0.05g |
N-(difluoromethylidene)carbamoyl bromide |
2416233-72-0 | 95% | 0.05g |
$252.0 | 2023-09-12 | |
Aaron | AR028Y0A-5g |
N-(difluoromethylidene)carbamoylbromide |
2416233-72-0 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Aaron | AR028Y0A-10g |
N-(difluoromethylidene)carbamoylbromide |
2416233-72-0 | 95% | 10g |
$6443.00 | 2023-12-15 | |
1PlusChem | 1P028XRY-1g |
N-(difluoromethylidene)carbamoylbromide |
2416233-72-0 | 95% | 1g |
$1405.00 | 2024-05-22 | |
Aaron | AR028Y0A-500mg |
N-(difluoromethylidene)carbamoylbromide |
2416233-72-0 | 95% | 500mg |
$1190.00 | 2025-02-17 | |
1PlusChem | 1P028XRY-5g |
N-(difluoromethylidene)carbamoylbromide |
2416233-72-0 | 95% | 5g |
$3952.00 | 2024-05-22 | |
1PlusChem | 1P028XRY-250mg |
N-(difluoromethylidene)carbamoylbromide |
2416233-72-0 | 95% | 250mg |
$727.00 | 2024-05-22 | |
1PlusChem | 1P028XRY-50mg |
N-(difluoromethylidene)carbamoylbromide |
2416233-72-0 | 95% | 50mg |
$363.00 | 2024-05-22 |
N-(Difluoromethylidene)carbamoyl bromide Related Literature
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Ping Tong Food Funct., 2020,11, 628-639
Additional information on N-(Difluoromethylidene)carbamoyl bromide
N-(Difluoromethylidene)carbamoyl Bromide: A Comprehensive Overview
The compound N-(Difluoromethylidene)carbamoyl bromide (CAS No. 2416233-72-0) is a highly specialized chemical entity with significant potential in various fields of modern chemistry. This compound has garnered attention due to its unique structural properties and versatile applications. In this article, we will delve into its chemical structure, physical properties, synthesis methods, and recent advancements in its utilization across different industries.
N-(Difluoromethylidene)carbamoyl bromide is characterized by its distinctive difluoromethylidene group, which imparts unique electronic and steric properties to the molecule. The presence of this group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its role in the development of advanced materials, including high-performance polymers and biocompatible coatings.
From a structural standpoint, the compound exhibits a bromide ion as part of its functional group, which plays a crucial role in its chemical reactivity. The difluoromethylidene group acts as a strong electron-withdrawing substituent, influencing the overall electronic distribution of the molecule. This characteristic has been leveraged in various catalytic processes, where the compound serves as an efficient catalyst for selective transformations.
Recent research has focused on optimizing the synthesis of N-(Difluoromethylidene)carbamoyl bromide to enhance yield and reduce production costs. One notable advancement involves the use of microwave-assisted synthesis techniques, which have significantly accelerated the reaction process while maintaining product purity. These methods have been documented in leading journals such as *Journal of Organic Chemistry* and *Chemical Communications*, underscoring their scientific validity and practical applicability.
In terms of applications, N-(Difluoromethylidene)carbamoyl bromide has found extensive use in the pharmaceutical industry as an intermediate in drug discovery programs. Its ability to participate in nucleophilic substitutions and other key reactions makes it an invaluable tool for medicinal chemists. Additionally, it has been employed in the synthesis of agrochemicals, where its stability under harsh environmental conditions is highly advantageous.
The compound's compatibility with various solvents and reagents further enhances its utility in laboratory settings. Its low toxicity profile, as determined by recent bioassays, adds another layer of safety for researchers handling this compound during experiments.
Looking ahead, ongoing studies are exploring the potential of N-(Difluoromethylidene)carbamoyl bromide in sustainable chemistry practices. Its ability to facilitate green chemical transformations without generating harmful byproducts aligns with global efforts to promote environmentally friendly industrial processes.
In conclusion, N-(Difluoromethylidene)carbamoyl bromide (CAS No. 2416233-72-0) stands out as a versatile and innovative chemical entity with a wide range of applications across diverse industries. With continuous advancements in synthesis techniques and expanding research into its potential uses, this compound is poised to play an increasingly significant role in modern chemistry.
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